molecular formula C9H12BrN B12855579 (2-Bromo-4,5-dimethylphenyl)methanamine

(2-Bromo-4,5-dimethylphenyl)methanamine

Cat. No.: B12855579
M. Wt: 214.10 g/mol
InChI Key: DBIRPAFGMNOWDQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,5-dimethylphenyl)methanamine is a benzylamine derivative with a bromine atom at the 2-position and methyl groups at the 4- and 5-positions on the aromatic ring. Its molecular formula is C₉H₁₂BrN, with a molar mass of 214.11 g/mol. This compound is primarily used in organic synthesis, particularly as a precursor for heterocyclic systems such as tetrahydroisoquinolines, as demonstrated in coupling reactions catalyzed by copper(I) iodide .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(2-bromo-4,5-dimethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(5-11)9(10)4-7(6)2/h3-4H,5,11H2,1-2H3

InChI Key

DBIRPAFGMNOWDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethylphenyl)methanamine typically involves the bromination of 4,5-dimethylphenylmethanamine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in a suitable solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or hydroxyl derivatives.

    Reduction: Corresponding amine derivatives.

Scientific Research Applications

(2-Bromo-4,5-dimethylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between (2-Bromo-4,5-dimethylphenyl)methanamine and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Positions & Groups Key Applications/Properties
This compound C₉H₁₂BrN 214.11 2-Br, 4-CH₃, 5-CH₃ Precursor for isoquinoline derivatives
1-(3-Bromo-4,5-dimethylphenyl)methanamine HCl C₉H₁₃BrClN 250.57 3-Br, 4-CH₃, 5-CH₃ (hydrochloride salt) Enhanced solubility due to HCl salt
6-Bromo-2,5-dimethoxyphenethylamine (6-BR-DMPEA) C₁₀H₁₄BrNO₂ 276.13 6-Br, 2-OCH₃, 5-OCH₃ (phenethylamine backbone) Designer drug analysis
N-Benzyl-1-(2-bromo-4,5-dimethoxyphenyl)methanamine C₁₆H₁₈BrNO₂ 352.23 2-Br, 4-OCH₃, 5-OCH₃, N-benzyl group Intermediate in carbocyclization reactions
{5-Bromo-2-[(2-methylphenyl)methoxy]phenyl}methanamine C₁₅H₁₆BrNO 306.20 5-Br, 2-OCH₂C₆H₄CH₃ Higher steric hindrance, potential bioavailability challenges

Critical Analysis of Substituent Effects

Bromine Position :

  • The 2-bromo substitution in the target compound contrasts with the 3-bromo isomer (e.g., 1-(3-bromo-4,5-dimethylphenyl)methanamine HCl). Bromine at the 2-position may enhance electrophilic aromatic substitution reactivity due to proximity to the amine group, whereas 3-bromo derivatives could exhibit steric hindrance .

Methyl vs. Methoxy Groups: Methyl groups (in the target compound) are electron-donating via inductive effects, stabilizing the aromatic ring. Methoxy groups (e.g., in 6-BR-DMPEA) are stronger electron donors via resonance, increasing ring activation but reducing stability under acidic conditions .

Physicochemical Properties

  • Solubility : The hydrochloride salt of the 3-bromo isomer (250.57 g/mol) exhibits higher aqueous solubility than the free base of the target compound .
  • Reactivity: The N-benzyl derivative (C₁₆H₁₈BrNO₂) undergoes carbocyclization more readily due to the electron-rich dimethoxy substituents and benzyl group, facilitating intramolecular reactions .

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